Methyl 4-(butylamino)benzoate

Description

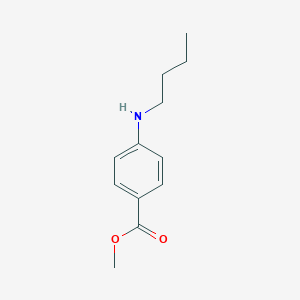

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(butylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-4-9-13-11-7-5-10(6-8-11)12(14)15-2/h5-8,13H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRPJNDVWBJCEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601260461 | |

| Record name | Benzoic acid, 4-(butylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71839-12-8 | |

| Record name | Benzoic acid, 4-(butylamino)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71839-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetracaine hydrochloride specified impurity C [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071839128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(butylamino)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601260461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-(butylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 4-(butylamino)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-(BUTYLAMINO)BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9B9Y98RNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(butylamino)benzoate: Properties, Synthesis, and Applications

Introduction

Methyl 4-(butylamino)benzoate is a secondary amine and benzoate ester that serves as a crucial intermediate in organic synthesis. Its structure, featuring a substituted benzene ring, makes it a valuable building block for more complex molecules, particularly within the pharmaceutical industry. While it is recognized as a specified impurity of the local anesthetic Tetracaine, its utility extends beyond this role, positioning it as a key scaffold in medicinal chemistry.[1][2] This guide provides an in-depth analysis of its chemical and physical properties, proven synthetic methodologies, spectroscopic profile, and applications, offering a technical resource for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The structural integrity of Methyl 4-(butylamino)benzoate, defined by its aromatic core, secondary amine, and methyl ester functionalities, dictates its chemical behavior and physical characteristics.

Chemical Structure

The molecule consists of a central benzene ring substituted at the 1 and 4 positions. A methyl ester group (-COOCH₃) is attached at position 1, while a butylamino group (-NH(CH₂)₃CH₃) is at position 4. This para-substitution pattern is common in pharmacologically active molecules derived from benzoic acid.

Caption: 2D Structure of Methyl 4-(butylamino)benzoate.

Physicochemical Data

The compound's physical properties are summarized below. These characteristics are essential for determining appropriate solvents for reactions and purification, as well as for storage conditions.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][3][4] |

| Molecular Weight | 207.27 g/mol | [1][3][5] |

| CAS Number | 71839-12-8 | [2][3][5] |

| Appearance | Pale Yellow to Pale Beige Solid | [4] |

| Melting Point | 104 °C | [4][5] |

| Boiling Point | 323.3 ± 25.0 °C (Predicted) | [4][5] |

| Density | 1.055 g/cm³ | [4][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4][5] |

| SMILES | CCCCNC1=CC=C(C=C1)C(=O)OC | [1][2][3] |

| InChI Key | IHRPJNDVWBJCEH-UHFFFAOYSA-N | [1][3] |

Synthesis and Purification

The synthesis of Methyl 4-(butylamino)benzoate is most commonly achieved through reductive amination, a robust and widely used method for forming C-N bonds. This approach offers high yields and a straightforward purification process.

Reductive Amination Workflow

The reaction proceeds by first forming an imine intermediate from Methyl 4-aminobenzoate and butyraldehyde, which is then reduced in situ to the desired secondary amine.

Caption: Workflow for Synthesis via Reductive Amination.

Detailed Experimental Protocol

This protocol describes the synthesis of Methyl 4-(butylamino)benzoate from Methyl 4-aminobenzoate and butyraldehyde.

Materials:

-

Methyl 4-aminobenzoate (1.0 eq)

-

Butyraldehyde (1.2 eq)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add Methyl 4-aminobenzoate and dissolve in methanol (approx. 0.2 M).

-

Imine Formation: Add butyraldehyde to the solution and stir at room temperature for 30 minutes. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C. The causality here is critical; portion-wise addition controls the exothermic reaction and prevents unwanted side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material and imine intermediate by TLC.

-

Workup:

-

Carefully quench the reaction by slowly adding water to decompose excess NaBH₄.

-

Reduce the volume of methanol under reduced pressure.

-

Add ethyl acetate and saturated NaHCO₃ solution. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine. This step is crucial to remove residual salts and water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford Methyl 4-(butylamino)benzoate as a solid.

Spectroscopic Analysis

Structural elucidation of the final compound is confirmed through a combination of spectroscopic methods. The following table summarizes the expected spectral data based on the molecule's structure.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two doublets in the δ 6.5-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. Methyl Ester: A singlet around δ 3.8 ppm (3H). N-H Proton: A broad singlet (1H), chemical shift is concentration-dependent. Butyl Chain: Multiplets in the δ 0.9-3.2 ppm range corresponding to the -CH₂- and -CH₃ groups. |

| ¹³C NMR | Carbonyl Carbon: A peak around δ 167 ppm. Aromatic Carbons: Peaks in the δ 110-155 ppm range. Methyl Ester Carbon: A peak around δ 51 ppm. Butyl Chain Carbons: Peaks in the aliphatic region (δ 13-45 ppm). |

| FT-IR (cm⁻¹) | N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. C=O Stretch (Ester): A strong, sharp peak around 1700-1720 cm⁻¹. C-N Stretch: A peak around 1250-1350 cm⁻¹. Aromatic C=C Bending: Peaks in the 1500-1600 cm⁻¹ region. |

| Mass Spec. (MS) | Molecular Ion (M⁺): A peak at m/z = 207.13, corresponding to the molecular weight.[1] |

Applications in Medicinal Chemistry and Drug Development

The primary significance of Methyl 4-(butylamino)benzoate lies in its role as a versatile intermediate for synthesizing biologically active molecules.[6]

Precursor to Local Anesthetics

The 4-aminobenzoate scaffold is a classic pharmacophore for local anesthetics.[7] Methyl 4-(butylamino)benzoate is a direct structural analog and a known impurity of Tetracaine, a potent local anesthetic.[2] Its structure contains the three key components of many local anesthetics: an aromatic (lipophilic) portion, an intermediate ester linkage, and an amine (hydrophilic) portion. This makes it an ideal starting point for developing novel anesthetic agents through structure-activity relationship (SAR) studies.

Caption: Role as a scaffold in anesthetic development.

Building Block in Organic Synthesis

Beyond anesthetics, the compound serves as a reactant for creating a diverse range of chemical entities.[3][4] The secondary amine provides a nucleophilic site for further alkylation or acylation, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, opening pathways to various compound libraries for screening. The related ethyl ester has been used to synthesize anti-inflammatory agents, highlighting the potential of this molecular class in broader therapeutic areas.[6]

Safety, Handling, and Storage

While specific, comprehensive toxicity data for Methyl 4-(butylamino)benzoate is limited, data from structurally related compounds like Methyl Benzoate can provide guidance. Methyl Benzoate is classified as harmful if swallowed and may be fatal if it enters the airways.[8][9] Therefore, prudent handling procedures are essential.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][9] The recommended storage temperature is often at -20°C for long-term stability.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

Methyl 4-(butylamino)benzoate is more than a mere impurity; it is a high-value chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined structure, accessible synthesis, and functional handles make it an attractive scaffold for the development of novel therapeutics, particularly in the field of local anesthetics. This guide provides the foundational technical knowledge for scientists to confidently handle, synthesize, and utilize this compound in their research and development endeavors.

References

-

ChemBK. Methyl 4-(butylaMino)benzoate.[Link]

-

PubChem. Benzoic acid, 4-(butylamino)-, methyl ester.[Link]

-

Zhonding. Ethyl 4-(Butylamino)benzoate: Chemistry, Applications, and Significance.[Link]

-

RSC Publishing. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics.[Link]

Sources

- 1. Benzoic acid, 4-(butylamino)-, methyl ester | C12H17NO2 | CID 12045722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-(Butylamino)benzoate | LGC Standards [lgcstandards.com]

- 3. Methyl 4-(Butylamino)benzoate | CymitQuimica [cymitquimica.com]

- 4. 4-(Butylamino)-benzoic acid, methyl ester | 71839-12-8 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Ethyl 4-(Butylamino)benzoate: Chemistry, Applications, and Significance - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 7. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 4-(butylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-(butylamino)benzoate (CAS No. 71839-12-8), a molecule of significant interest in pharmaceutical sciences. Moving beyond a simple data sheet, this document synthesizes chemical principles with practical, field-proven insights. It is structured to provide not just procedural steps, but the underlying rationale critical for experimental design, problem-solving, and regulatory understanding. The primary focus is on its role as a key intermediate and a critical impurity in the synthesis of the local anesthetic, Tetracaine.

Core Molecular Profile & Physicochemical Properties

Methyl 4-(butylamino)benzoate is a secondary aromatic amine and a benzoate ester. Its structure combines a hydrophilic amino group and ester moiety with a lipophilic butyl chain and benzene ring, granting it moderate solubility in organic solvents and limited solubility in water.

Structural and Chemical Identity

| Property | Value | Source(s) |

| CAS Number | 71839-12-8 | [1] |

| Molecular Formula | C₁₂H₁₇NO₂ | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| IUPAC Name | methyl 4-(butylamino)benzoate | |

| Synonyms | Tetracaine Related Compound C (USP), Tetracaine Hydrochloride Impurity C (EP), N-Butyl-4-(methoxycarbonyl)aniline | [1][2] |

| SMILES | CCCCNC1=CC=C(C(=O)OC)C=C1 | [1] |

| InChI Key | IHRPJNDVWBJCEH-UHFFFAOYSA-N | [1] |

Physicochemical Data

This table summarizes key physical properties, essential for designing synthetic workups, purification strategies, and analytical methods. Note that some values are predicted and should be used as a guide pending experimental verification.

| Property | Value | Notes | Source(s) |

| Appearance | Pale Yellow to Pale Beige Solid | The coloration can be indicative of trace impurities; highly pure material should be off-white to pale yellow. | [3] |

| Melting Point | 104 °C | A sharp melting point is a good indicator of purity. Broadening of the range suggests the presence of solvents or related substances. | [4] |

| Boiling Point | 323.3 ± 25.0 °C (Predicted) | High boiling point suggests that purification by distillation would require vacuum conditions to prevent thermal degradation. | [3] |

| Solubility | Slightly soluble in Chloroform, Methanol | Limited aqueous solubility is expected due to the butyl chain and benzene ring. This property is exploited during aqueous workups to extract the compound into organic layers. | [3] |

| pKa (Predicted) | 2.61 ± 0.32 | This predicted value pertains to the protonated amine. The low pKa suggests it is a weak base, a critical factor in selecting pH for extraction and chromatography. | [3] |

Synthesis Methodologies: Rationale and Execution

The synthesis of Methyl 4-(butylamino)benzoate is a crucial process, both for its use as a research chemical and for producing it as a reference standard to quantify impurities in Active Pharmaceutical Ingredients (APIs) like Tetracaine. The two most logical and industrially relevant synthetic routes are direct N-alkylation and reductive amination.

Diagram of Synthetic Pathways

Caption: Key synthetic strategies for Methyl 4-(butylamino)benzoate.

Protocol 1: Direct N-Alkylation of Methyl 4-aminobenzoate

This is a classical and straightforward approach based on nucleophilic substitution. The primary amine of the starting material acts as a nucleophile, attacking the electrophilic carbon of a butyl halide.

-

Causality: The choice of a weak base like potassium carbonate is critical. A strong base (e.g., NaOH) would saponify the methyl ester functional group, leading to the corresponding carboxylic acid as a major byproduct. A polar aprotic solvent (DMF or Acetonitrile) is chosen to solubilize the reactants and facilitate the SN2 reaction without interfering with the nucleophile. 1-Iodobutane is a more reactive alkylating agent than 1-bromobutane, which can reduce reaction times but is also more expensive.

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-aminobenzoate (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and 100 mL of anhydrous acetonitrile.

-

Addition of Alkylating Agent: While stirring, add 1-bromobutane or 1-iodobutane (1.2 eq) to the suspension.

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC, checking for the consumption of the starting material. Self-Validation: A spot-to-spot comparison on TLC against the starting material will show the appearance of a new, less polar spot (the product) and the disappearance of the starting amine.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to yield a crude oil or solid.

-

Purification: Dissolve the crude material in ethyl acetate (150 mL) and wash with water (2 x 50 mL) to remove any remaining salts and DMF if used. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Final Purification: The resulting solid can be further purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Protocol 2: Reductive Amination

This method forms the C-N bond via an imine intermediate, which is then reduced in situ. It is often milder and can have fewer issues with over-alkylation compared to the direct alkylation method.

-

Causality: This one-pot reaction first involves the condensation of the primary amine with butyraldehyde to form a Schiff base (imine). The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is strategic; it is mild enough not to reduce the ester or the aldehyde starting material but is highly effective at reducing the protonated imine intermediate as it forms. This selectivity drives the reaction towards the desired secondary amine product. Dichloroethane (DCE) is a common solvent as it is non-protic and effectively dissolves the reactants.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve Methyl 4-aminobenzoate (1.0 eq) and butyraldehyde (1.1 eq) in dichloroethane (DCE, 100 mL).

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the solution portion-wise over 15 minutes. The reaction is often slightly exothermic.

-

Reaction Execution: Stir the reaction at room temperature for 4-8 hours. Monitor by TLC or HPLC for the disappearance of the starting materials. Self-Validation: The imine intermediate is transient and may not be easily observed. The primary validation is the clean conversion of the starting amine to the product.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Stir for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography as described in Protocol 1.

Role in Pharmaceutical Development: The Tetracaine Impurity Profile

The primary relevance of Methyl 4-(butylamino)benzoate to drug development is its status as Tetracaine Related Compound C , a specified impurity in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[1][2] Its presence in the final Tetracaine API can arise from two main sources: as a byproduct from the synthetic route or as a degradation product.

Diagram: Formation as a Pharmaceutical Impurity

Caption: Synthetic and degradative pathways leading to the impurity.

-

Synthetic Impurity: Many syntheses of Tetracaine start from 4-(butylamino)benzoic acid. If methanol is used as a solvent or is present as a reagent in a subsequent step, competitive esterification can occur, leading to the formation of the methyl ester (the title compound) instead of the desired 2-(dimethylamino)ethyl ester (Tetracaine).

-

Degradation Product: Tetracaine, being an ester, is susceptible to hydrolysis. Forced degradation studies show that Tetracaine hydrochloride is highly sensitive to hydrolysis under both acidic and alkaline conditions.[5] Cleavage of the ester bond can lead to the formation of 4-(butylamino)benzoic acid and 2-(dimethylamino)ethanol. If methanol is present in the formulation or during storage, re-esterification to the more stable methyl ester is plausible.

Biological and Toxicological Significance

Currently, there is a lack of specific public data on the pharmacology or toxicology of Methyl 4-(butylamino)benzoate. However, the principles of drug development mandate that any impurity present above a certain threshold (typically 0.10-0.15% as per ICH guidelines) must be identified and qualified.

While this specific molecule has not been extensively studied, related N-alkylated aminobenzoates have been investigated for various biological activities, including anti-inflammatory and anticancer properties.[6][7] This underscores the critical need for control; an uncharacterized impurity could potentially have its own biological effects, impacting the safety and efficacy profile of the final drug product. Without definitive toxicological data, the precautionary principle applies, and its levels must be strictly controlled to within the limits set by regulatory bodies.

Analytical Characterization and Control Strategy

Robust analytical methods are essential for identifying and quantifying Methyl 4-(butylamino)benzoate, ensuring the purity and safety of the API.

Diagram: Analytical Workflow

Caption: Integrated analytical approach for impurity control.

Protocol 3: HPLC Method for Impurity Profiling

This method is adapted from established procedures for analyzing Tetracaine and its related substances.[5][8][9] It is designed to be a stability-indicating method, meaning it can separate the main API from its impurities and degradation products.

-

Causality: A reversed-phase C18 column is chosen for its versatility in separating moderately polar compounds. The mobile phase consists of an acidic buffer and an organic modifier. The acidic pH (e.g., pH 2.5) ensures that the secondary amine on the molecule is protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure that both the more polar impurities and the main, more retained API are eluted with good resolution and within a reasonable timeframe. UV detection at 312 nm is selected as it is a wavelength of high absorbance for the aminobenzoate chromophore.

Step-by-Step Methodology:

-

Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 10 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 312 nm.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Gradient Program:

-

0-5 min: 35% B

-

5-20 min: 35% to 70% B

-

20-25 min: 70% B

-

25-26 min: 70% to 35% B

-

26-30 min: 35% B (re-equilibration)

-

-

-

Sample Preparation:

-

Reference Standard: Accurately weigh and dissolve Methyl 4-(butylamino)benzoate in the mobile phase (50:50 A:B) to prepare a stock solution of 100 µg/mL. Prepare serial dilutions for linearity checks.

-

API Sample: Accurately weigh and dissolve the Tetracaine HCl sample in the mobile phase to a concentration of 1.0 mg/mL.

-

-

Analysis: Inject the reference standard to determine its retention time and response factor. Inject the API sample to identify and quantify the impurity based on the retention time and peak area relative to the standard or, if specified in a monograph, relative to the main API peak area. Self-Validation: The method's suitability is confirmed by ensuring baseline separation between the main Tetracaine peak and the impurity peak. Spiking the API sample with the reference standard should result in a single, larger peak at the expected retention time, confirming peak identity.

Spectroscopic Characterization

Structural confirmation of the reference standard is paramount and is achieved through NMR and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected NMR signals provide a unique fingerprint for the molecule. The following are predicted chemical shifts (in ppm) in CDCl₃, based on data from similar structures.[10]

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

| Aromatic Protons (ortho to CO₂Me) | δ ~7.8-7.9 (d, 2H) | δ ~131.5 | These protons are deshielded by the electron-withdrawing ester group. |

| Aromatic Protons (ortho to NH) | δ ~6.5-6.6 (d, 2H) | δ ~110.8 | These protons are strongly shielded by the electron-donating effect of the nitrogen atom. |

| -O-CH ₃ (Ester) | δ ~3.8 (s, 3H) | δ ~51.5 | A characteristic singlet for a methyl ester. |

| -NH-CH ₂- | δ ~3.1-3.2 (t, 2H) | δ ~43.2 | The methylene group directly attached to the nitrogen is deshielded by the electronegative atom. |

| -CH₂-CH ₂-CH₂-CH₃ | δ ~1.6-1.7 (m, 2H) | δ ~31.1 | A typical multiplet for a methylene group in a butyl chain. |

| -CH₂-CH₂-CH ₂-CH₃ | δ ~1.4-1.5 (m, 2H) | δ ~20.2 | A multiplet for the second methylene group. |

| -CH₂-CH₂-CH₂-CH ₃ | δ ~0.9-1.0 (t, 3H) | δ ~13.8 | A characteristic triplet for the terminal methyl group of the butyl chain. |

| Aromatic C (ipso to CO₂Me) | - | δ ~120.0 | Quaternary carbon, often of lower intensity. |

| Aromatic C (ipso to NH) | - | δ ~152.5 | Quaternary carbon, significantly downfield due to the strong electron-donating effect of nitrogen. |

| C=O (Ester) | - | δ ~167.0 | Typical chemical shift for an ester carbonyl carbon. |

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule is expected to fragment in a predictable manner, providing structural confirmation.

-

Molecular Ion (M⁺): A peak at m/z = 207 corresponding to the molecular weight.

-

Key Fragmentations:

-

Loss of Methoxy Radical (-•OCH₃): A prominent peak at m/z = 176 (M - 31) from the cleavage of the ester group, forming a stable acylium ion.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a characteristic fragmentation for amines. Loss of a propyl radical (-•C₃H₇) would result in a fragment at m/z = 164 (M - 43). This is often a very favorable fragmentation pathway.

-

Loss of the Butyl Chain: A peak at m/z = 151 (M - 56) corresponding to the loss of butene via a McLafferty-type rearrangement or cleavage of the N-butyl bond.

-

Benzoate Fragments: Peaks corresponding to the benzoic acid core, such as at m/z = 120 or m/z = 92 , may also be observed after further fragmentation.

-

Conclusion and Outlook

Methyl 4-(butylamino)benzoate serves as a quintessential example of a molecule whose significance is defined by its context within pharmaceutical development. While its direct applications are limited to that of a synthetic reactant, its role as a critical process impurity and potential degradant of Tetracaine places it under intense scrutiny. A thorough understanding of its synthesis, physicochemical properties, and analytical behavior is not merely an academic exercise; it is a prerequisite for robust quality control, regulatory compliance, and ultimately, patient safety. Researchers developing new aminobenzoate-based therapeutics should consider this compound and its formation pathways as a potential impurity to monitor. Future work should focus on obtaining definitive experimental data for its pKa and solubility, as well as toxicological studies to fully qualify its risk profile as a pharmaceutical impurity.

References

-

Zeng, S., et al. (2023). Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 223, 115116. [Link][5]

-

Chauhan, A., et al. (2023). Design of Experiment-Driven Stability Indicating RP- HPLC Method for Simultaneous Estimation of Tetracaine Hydrochloride and Oxymetazoline. Bulletin of Environment, Pharmacology and Life Sciences, 12(4), 182-191. [Link][11]

-

ChemBK. (2024). Methyl 4-(butylaMino)benzoate. Chembk.com. [Link][3]

-

Jovanović, M., et al. (2000). Effect of the buffer system on stability of tetracaine hydrochloride 0.5% eyedrops. Die Pharmazie, 55(11), 849-851. [Link]

-

Adimurthy, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link][10]

-

Kokotos, G., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Biomolecules, 12(2), 267. [Link][6]

-

Al-Wassiti, H., et al. (2014). Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine: its comparison with a CZE method. Biomedical Chromatography, 28(12), 1739-1745. [Link][8]

-

Google Patents. (n.d.). Method for determining related substances of tetracaine hydrochloride. CN105954433A. [9]

-

Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. [Link][7]

Sources

- 1. Methyl 4-(Butylamino)benzoate | CymitQuimica [cymitquimica.com]

- 2. Methyl 4-(Butylamino)benzoate | LGC Standards [lgcstandards.com]

- 3. chembk.com [chembk.com]

- 4. 4-(Butylamino)-benzoic acid, methyl ester | 71839-12-8 [chemicalbook.com]

- 5. Characterization of seven new related impurities and forced degradation products of tetracaine hydrochloride and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine: its comparison with a CZE method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN107843670B - Method for determining related substances of tetracaine hydrochloride - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. bepls.com [bepls.com]

From Serendipity to Rational Design: An In-depth Technical Guide to the Discovery and History of p-Aminobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of p-aminobenzoic acid (PABA) and its derivatives. From its early identification as a bacterial growth factor to its pivotal role in the development of groundbreaking pharmaceuticals, the story of PABA is a compelling narrative of scientific inquiry, serendipitous discovery, and the dawn of rational drug design. This document delves into the key scientific milestones, the elucidation of biochemical pathways, and the evolution of synthetic methodologies that have established PABA as a cornerstone in medicinal chemistry. We will examine the genesis of local anesthetics like benzocaine and procaine, the revolutionary impact of sulfonamide antibacterials, and the subsequent diversification of PABA derivatives into a wide array of therapeutic agents, including sunscreens. Detailed experimental protocols, comparative data, and mechanistic diagrams are provided to offer a deep, actionable understanding of this vital chemical scaffold.

The Genesis of a Versatile Scaffold: The Discovery of p-Aminobenzoic Acid

Para-aminobenzoic acid, a white crystalline solid, has been known to chemists since at least 1863.[1] However, its journey from a simple organic compound to a key player in pharmacology began with its recognition as a vitamin-like substance and a crucial growth factor for various microorganisms.[2] Initially referred to as vitamin Bx, it is no longer classified as a true vitamin for humans because it can be synthesized by our gut microbiome.[3]

Early synthesis of PABA was mentioned in the chemical literature around 1900.[4] Industrial production methods were later developed, primarily through two main routes: the reduction of 4-nitrobenzoic acid and the Hofmann degradation of the monoamide derived from terephthalic acid.[3][5] These processes were pivotal in making PABA and its subsequent derivatives widely available for research and commercial use.

The true significance of PABA began to unfold with the discovery of its essential role in the biosynthesis of folic acid in bacteria.[2] This biochemical pathway, absent in humans who obtain folic acid from their diet, would become a critical target for a new class of antibacterial drugs.

A Tale of Two Pathways: The Sulfonamide Revolution

The story of sulfonamides, the first class of synthetic antibacterial drugs, is inextricably linked to PABA. In the 1930s, the German pathologist and bacteriologist Gerhard Domagk, working at Bayer, discovered that a red azo dye called Prontosil rubrum could protect mice from lethal streptococcal infections.[6][7][8] This was a landmark achievement, as there were no effective treatments for systemic bacterial infections at the time. For this discovery, Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[6][7]

Interestingly, Prontosil was inactive in vitro. It was later discovered by researchers at the Pasteur Institute in Paris that Prontosil is a prodrug, meaning it is metabolized in the body to its active form, sulfanilamide. This discovery opened the floodgates for the development of a vast array of "sulfa drugs."

The mechanism of action of these drugs remained a puzzle until 1940, when a groundbreaking paper by Donald Woods and Paul Fildes provided the elegant explanation. They observed that the antibacterial effect of sulfanilamide could be reversed by the addition of PABA. This led to their revolutionary hypothesis: sulfanilamide and PABA are structurally similar, and sulfanilamide acts as a competitive inhibitor of a bacterial enzyme that utilizes PABA.[9] This enzyme, now known as dihydropteroate synthetase (DHPS), is crucial for the incorporation of PABA into dihydropteroic acid, a precursor to folic acid.[10] By blocking this step, sulfonamides halt bacterial growth, making them bacteriostatic.[11] This discovery was a watershed moment in medicine, marking a shift towards rational drug design based on the understanding of metabolic pathways.

Bacterial Folate Synthesis Pathway and Sulfonamide Inhibition

The following diagram illustrates the bacterial folate synthesis pathway and the mechanism of competitive inhibition by sulfonamides.

Caption: Bacterial folate synthesis and sulfonamide inhibition.

The Quest for Safer Anesthesia: From Cocaine to Procaine

The late 19th century saw the introduction of cocaine as the first effective local anesthetic. However, its significant side effects, including toxicity and addiction, spurred the search for safer alternatives. This quest led to the development of a new class of local anesthetics derived from PABA.

Benzocaine: A Simple Ester with Topical Power

Benzocaine (ethyl p-aminobenzoate) was one of the earliest synthetic local anesthetics. It is a simple ester of PABA and ethanol. Due to its low water solubility, its use is primarily limited to topical applications as a pain reliever in products for sunburns, wounds, and oral discomfort.

Procaine: The Dawn of "Novocain"

In 1905, the German chemist Alfred Einhorn synthesized procaine, which he patented under the trade name Novocain.[9][12] Procaine, the 2-(diethylamino)ethyl ester of PABA, was a significant improvement over cocaine. It was effective, non-addictive, and had a much better safety profile.[13][14][15] Its introduction into medical practice by the surgeon Heinrich Braun revolutionized local and regional anesthesia, particularly in dentistry.[12]

Comparative Properties of Local Anesthetics

| Property | Cocaine | Benzocaine | Procaine |

| Chemical Class | Naturally Occurring Tropane Alkaloid | Synthetic Amino Ester | Synthetic Amino Ester |

| Mode of Action | Sodium Channel Blocker & CNS Stimulant | Sodium Channel Blocker | Sodium Channel Blocker |

| Addiction Potential | High | None | None |

| Vasoconstriction | Yes | No | No (often co-administered with epinephrine) |

| Metabolism | Liver (slow) | Plasma Esterases (rapid) | Plasma Esterases (rapid) |

| Primary Use | Largely Replaced | Topical Anesthesia | Infiltration and Nerve Block Anesthesia |

Experimental Protocols: Synthesis of PABA Derivatives

This protocol describes the Fischer esterification of PABA with ethanol to produce benzocaine.

Materials:

-

p-Aminobenzoic acid (PABA)

-

Absolute ethanol

-

Concentrated sulfuric acid

-

10% Sodium carbonate solution

-

Ice water

Procedure:

-

In a round-bottom flask, dissolve 1.2 g of p-aminobenzoic acid in 12.0 mL of absolute ethanol with stirring.

-

Slowly add 1.0 mL of concentrated sulfuric acid. A precipitate may form.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes. The solid should dissolve as the reaction proceeds.

-

After reflux, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing 30 mL of ice water.

-

While stirring, slowly add 10% sodium carbonate solution until the pH is approximately 8. This neutralizes the excess acid and precipitates the benzocaine.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product to obtain benzocaine as a white solid.

This two-step synthesis involves the esterification of 4-nitrobenzoic acid followed by the reduction of the nitro group.

Step 1: Synthesis of 2-(Diethylamino)ethyl 4-nitrobenzoate (Nitrocaine)

-

React 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride.

-

In a separate flask, combine the 4-nitrobenzoyl chloride with 2-(diethylamino)ethanol. The reaction is exothermic.

-

Heat the mixture to complete the esterification, yielding nitrocaine.

Step 2: Reduction of Nitrocaine to Procaine

-

Dissolve the nitrocaine intermediate in dilute hydrochloric acid.

-

Gradually add a reducing agent, such as tin (Sn) metal, to the solution. This reduces the nitro group (-NO₂) to an amino group (-NH₂).

-

After the reduction is complete, make the solution alkaline with sodium carbonate to precipitate the procaine base.

-

The crude procaine can be purified by recrystallization.

Synthesis Workflow: Procaine from 4-Nitrobenzoic Acid

Caption: Multi-step synthesis of Procaine Hydrochloride.

Beyond Anesthesia and Antibiotics: The Expanding World of PABA Derivatives

The versatility of the PABA scaffold has led to its incorporation into a wide range of other therapeutic and commercial products.

Sunscreens: Harnessing UV Absorption

PABA and its derivatives were among the first chemical agents to be used in sunscreens due to their ability to absorb ultraviolet (UV) radiation, particularly in the UVB range (290-320 nm).[3] The first patent for a PABA-based sunscreen was granted in 1943. While the use of PABA itself has declined due to concerns about skin allergies and photosensitivity, its more stable and less irritating ester derivatives, such as padimate O, are still used in some sunscreen formulations.[16]

Comparative SPF Values of PABA and a Derivative

| Sunscreen Agent | Concentration | In-vitro SPF |

| PABA | Same as below | 17.60 |

| PABA methyl stearate | Same as above | 26.17 |

Data from a comparative study.[17]

A Building Block for Drug Discovery

The PABA moiety is found in a surprisingly large number of commercial drugs with diverse therapeutic applications, including:

-

Antineoplastics

-

Anticonvulsants

-

Antiarrhythmics

-

Antiemetics

Its bifunctional nature, with both an amino and a carboxyl group, makes it an ideal starting point for creating large combinatorial libraries of "drug-like" molecules for high-throughput screening in the drug discovery process.

Conclusion: A Legacy of Innovation

The journey of p-aminobenzoic acid and its derivatives is a testament to the power of chemical synthesis and the importance of understanding biochemical pathways in drug development. From the serendipitous discovery of its antibacterial antagonism to the rational design of safer local anesthetics, PABA has played a pivotal role in shaping modern medicine. Its continued use as a versatile building block in medicinal chemistry ensures that the legacy of this seemingly simple molecule will continue to unfold in the development of new and improved therapeutic agents for years to come.

References

- Einhorn, A. (1905). Ueber die Chemie der Localanästhetica. Münchener medizinische Wochenschrift, 52(2), 1665-1668.

- Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift, 61(8), 250-253.

-

Science History Institute. (n.d.). Gerhard Domagk. Retrieved from [Link]

-

EBSCO. (n.d.). Domagk Discovers That Sulfonamides Can Save Lives. Retrieved from [Link]

- From Cocaine to Novocain: The Development of Safer Local Anesthesia. (n.d.).

-

Wikipedia. (n.d.). Prontosil. Retrieved from [Link]

- Tucker, G. T. (2012). A history of local anesthesia. Regional Anesthesia and Pain Medicine, 37(6), 583-589.

- Lesky, E. (1981). The history of antibiotics and sulphonamides discoveries. Orvosi Hetilap, 122(35), 2135-2139.

-

Wikipedia. (n.d.). Alfred Einhorn. Retrieved from [Link]

-

Wood Library-Museum of Anesthesiology. (n.d.). Novocain. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of procaine. Retrieved from [Link]

-

Peterson, Z. A., & Wentland, J. (2013). 3 Step Synthesis of Benzocaine. St. Catherine University. Retrieved from [Link]

-

American Chemical Society. (2021). p-Aminobenzoic acid. Retrieved from [Link]

-

Britannica. (n.d.). Para-aminobenzoic acid (PABA). Retrieved from [Link]

-

Cram. (n.d.). P Toluidine Synthesis Analysis. Retrieved from [Link]

-

González Ginoris, A. (2025). SYNTHESIS OF BENZOCAINE FROM P-TOLUIDINE. Wuolah. Retrieved from [Link]

-

Scribd. (n.d.). Benzocaine Synthesis. Retrieved from [Link]

-

Kamal, A., & Ashraf, M. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(13), 5035. Retrieved from [Link]

-

YouTube. (2022). Procaine synthesis from 4-nitro benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Folate biosynthesis inhibition by sulfonamide. Retrieved from [Link]

-

Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. Retrieved from [Link]

- Khan, B. A., et al. (2019). Synthesis, Characterization and Sunscreen Protection Factor of Novel Synthesized Para Amino Benzoic Acid (PABA) Esters. Latin American Journal of Pharmacy, 38(8), 1625-1630.

- American Chemical Society. (2007). The Solubility of Benzocaine, Lidocaine, and Procaine in Liquid and Supercritical Carbon Dioxide.

- Couteau, C., et al. (2007). Study of the efficacy of 18 sun filters authorized in European Union tested in vitro. Pharmazie, 62(6), 449-452.

-

AccessPharmacy. (n.d.). Folate Antagonists. Retrieved from [Link]

-

Slideshare. (n.d.). Folate antagonists. Retrieved from [Link]

- Tiţa, B., et al. (2013). Thermal behaviour of procaine and benzocaine Part II: compatibility study with some pharmaceutical excipients used in solid dosage forms. Journal of Thermal Analysis and Calorimetry, 114(1), 137-145.

- American Chemical Society. (2007). The Solubility of Benzocaine, Lidocaine, and Procaine in Liquid and Supercritical Carbon Dioxide.

- Multi-step synthesis: Benzocaine. (n.d.).

- MDPI. (2020). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. Molecules, 25(21), 5025.

-

Semantic Scholar. (n.d.). Thermal behaviour studies of procaine and benzocaine. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.

- Google Patents. (n.d.). US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof.

-

ResearchGate. (n.d.). Comparative in vitro Sun Protection Factor (SPF) values of some herbal extracts found in Kinshasa by Ultraviolet Spectrophotometry. Retrieved from [Link]

-

Science.gov. (n.d.). p-aminobenzoic acid paba: Topics by Science.gov. Retrieved from [Link]

-

Campaign for Safe Cosmetics. (n.d.). PABA. Retrieved from [Link]

-

PubMed. (1975). Origin of p-aminobenzoic acid from chorismic rather than iso-chorismic acid in Enterobacter aerogenes and Streptomyces species. Retrieved from [Link]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. acs.org [acs.org]

- 5. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents [patents.google.com]

- 6. Gerhard Domagk | Science History Institute [sciencehistory.org]

- 7. Gerhard Domagk - Wikipedia [en.wikipedia.org]

- 8. Domagk Discovers That Sulfonamides Can Save Lives | Research Starters | EBSCO Research [ebsco.com]

- 9. Alfred Einhorn - Wikipedia [en.wikipedia.org]

- 10. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 11. study.com [study.com]

- 12. Procaine - Wikipedia [en.wikipedia.org]

- 13. From Cocaine to Novocain: The Development of Safer Local Anesthesia | OpenOChem Learn [learn.openochem.org]

- 14. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 16. safecosmetics.org [safecosmetics.org]

- 17. jcsp.org.pk [jcsp.org.pk]

Biological activities of aminobenzoic acid derivatives

An In-Depth Technical Guide to the Biological Activities of Aminobenzoic Acid Derivatives

Abstract

Aminobenzoic acid and its isomers serve as foundational scaffolds in medicinal chemistry, giving rise to a vast array of derivatives with significant and diverse biological activities.[1] Known for their structural versatility, these compounds can be modified at both the amino and carboxyl groups, making them ideal building blocks for novel therapeutic agents.[2][3] This technical guide provides a comprehensive exploration of the core biological activities of aminobenzoic acid derivatives, including their antimicrobial, anti-inflammatory, anticancer, neuropharmacological, and dermatological applications. We delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, summarize key structure-activity relationships, and offer visual representations of critical signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of small-molecule therapeutics.

Introduction: The Aminobenzoic Acid Scaffold

Aminobenzoic acids are aromatic compounds featuring both an amino group and a carboxylic acid group attached to a benzene ring.[1] The relative positions of these two functional groups give rise to three primary isomers: ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA).

A "Privileged Scaffold" in Medicinal Chemistry

The aminobenzoic acid framework is considered a "privileged scaffold" because it is a recurring structural motif in a multitude of compounds that exhibit high affinity for various biological targets.[3] Its derivatives are found in numerous approved drugs, ranging from local anesthetics to anti-inflammatory agents and folate antagonists.[4] The scaffold's utility stems from its dual functionality: the carboxylic acid can form salts, esters, or amides, while the amino group can be acylated, alkylated, or transformed into Schiff bases, allowing for extensive chemical diversification.[1][5]

Overview of Major Biological Activities

Derivatives of aminobenzoic acid have demonstrated a remarkable spectrum of pharmacological effects, underscoring their importance in drug discovery.[6] Key activities that have been extensively investigated include:

-

Antimicrobial: Targeting essential metabolic pathways in bacteria and fungi.[7][8]

-

Anti-inflammatory: Modulating enzymatic pathways responsible for inflammation and pain.[9][10]

-

Anticancer: Exerting cytotoxic effects on tumor cells through various mechanisms.[1][7]

-

Local Anesthetic: Reversibly blocking nerve impulse transmission.[11]

-

Cholinesterase Inhibition: Targeting enzymes implicated in neurodegenerative diseases like Alzheimer's.[12]

-

Antioxidant & UV Protection: Absorbing UV radiation and neutralizing reactive oxygen species (ROS).[13][14]

Core Mechanisms of Action & Associated Biological Activities

The diverse therapeutic applications of aminobenzoic acid derivatives are rooted in their ability to interact with specific biological macromolecules. This section details the primary mechanisms of action.

Antimicrobial Activity: Targeting Folate Synthesis and Beyond

One of the most classic and well-understood activities of aminobenzoic acid derivatives is their antimicrobial effect, which primarily targets the folic acid synthesis pathway in microorganisms.[13]

Mechanism of Action: Many bacteria, yeasts, and plants synthesize their own folic acid, an essential vitamin for DNA synthesis and repair.[7][13] Para-aminobenzoic acid (PABA) is a critical precursor in this pathway, utilized by the enzyme dihydropteroate synthase (DHPS).[4][13] Sulfonamide antibiotics, which are structural mimics of PABA, act as competitive inhibitors of DHPS.[2] By binding to the enzyme's active site, they prevent the incorporation of PABA, thereby halting folate production and exerting a bacteriostatic effect.[13] This mechanism provides excellent selective toxicity, as humans do not synthesize folic acid and instead obtain it from their diet.[8]

Beyond folate antagonism, derivatives like Schiff bases have shown broad-spectrum antibacterial and potent antifungal properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[7][8]

Caption: Inhibition of the cyclooxygenase (COX) pathway by NSAIDs.

Anticancer and Cytotoxic Properties

The structural versatility of aminobenzoic acids has been leveraged to develop potent cytotoxic agents against various cancer cell lines.

[7][15]Mechanisms of Action: The anticancer effects are diverse. Some derivatives function as folate antagonists (e.g., methotrexate), which are particularly effective against rapidly proliferating cancer cells. O[4]ther novel mechanisms have been discovered, including:

-

Inhibition of β-tubulin: Certain acrylamide–PABA hybrids prevent the polymerization of tubulin into microtubules, which is essential for cell division, leading to cell cycle arrest and apoptosis. *[16] Targeting Cancer-Related Inflammation: Derivatives have been designed to inhibit pro-tumoral and pro-inflammatory signaling pathways that are crucial for cancer progression. *[17] Induction of Apoptosis: Many Schiff base derivatives have shown the ability to induce programmed cell death in cancer cells, with notable cytotoxicity against liver (HepG2) and breast (MCF-7) cancer cell lines.

[1][7][8]##### Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HepG2) into a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 24-72 hours. Include untreated cells as a control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the purple solution at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| Schiff Bases of PABA | HepG2 (Liver) | ≥ 15.0 | |

| Benzamide Derivatives | HCT-116 (Colon) | 21.3 ± 4.1 | |

| Alkyl Derivatives of PABA | NCI-H460 (Lung) | 15.59 | |

| Acrylamide-PABA Hybrids | MCF-7 (Breast) | 1.83 |

Neuropharmacological Activity: Anesthetics and Cholinesterase Inhibitors

PABA esters are the archetypal local anesthetics, and newer derivatives are being explored for the treatment of neurodegenerative diseases.

[11][12]Mechanism of Action (Local Anesthetics): Local anesthetics like benzocaine, procaine, and tetracaine function by reversibly blocking voltage-gated sodium channels (VGSCs) in the membranes of neurons. T[11]he uncharged form of the molecule penetrates the nerve cell membrane. Inside the cell, it equilibrates to its charged, cationic form, which then binds to a specific receptor site within the sodium channel pore. T[11]his binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions required for membrane depolarization and thereby halting the propagation of nerve impulses.

[11]Mechanism of Action (Cholinesterase Inhibition): Alzheimer's disease is characterized by a deficit of the neurotransmitter acetylcholine. PABA derivatives have been designed to inhibit the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). B[12]y inhibiting these enzymes, the compounds increase the concentration and duration of acetylcholine in the synaptic cleft, aiming to improve cognitive function.

[12]##### Diagram: Local Anesthetic Mechanism

Caption: Blockade of a neuronal voltage-gated sodium channel by a PABA ester.

Structure-Activity Relationship (SAR) and Drug Design

Understanding the relationship between chemical structure and biological activity is crucial for optimizing lead compounds. F[3]or aminobenzoic acid derivatives, SAR studies have yielded key insights.

-

Role of Substituents: The nature and position of substituents on the benzene ring significantly influence pharmacological properties. F[3]or antimicrobial Schiff bases, electron-withdrawing groups on the salicylaldehyde moiety can enhance activity. F[7]or anthranilate sulfonamides, an electron-withdrawing nitro group resulted in the highest cytotoxicity. *[18] Modifications of Functional Groups: Converting the carboxylic acid to an ester or amide, or the amino group to a Schiff base, is a common and effective strategy to tune activity. E[5][7]sterification of PABA is key to its local anesthetic properties. *[11] Lipophilicity: The lipophilicity of the molecule, often described by parameters like π or Rm values, can be a decisive factor for cell penetration and interaction with target enzymes, although it is not always the sole determinant of activity.

[19]##### Diagram: SAR-Guided Drug Discovery Workflow

Caption: A general workflow for a structure-activity relationship (SAR) program.

Synthesis and Characterization

Common Synthetic Routes

The derivatization of aminobenzoic acids is typically straightforward, leveraging the reactivity of the amino and carboxyl groups.

-

Fischer Esterification: This acid-catalyzed reaction between a carboxylic acid and an alcohol is a standard method for producing aminobenzoate esters like benzocaine. *[20] Schiff Base Formation: The condensation reaction between the primary amino group of an aminobenzoic acid and an aldehyde or ketone yields an imine (Schiff base), a common strategy for creating antimicrobial agents. *[7][8] Amide Formation: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with SOCl2) and then reacted with an amine to form an amide bond.

[5]#### Experimental Protocol: Synthesis of Ethyl p-Aminobenzoate (Benzocaine)

This protocol describes a classic Fischer esterification.

[20]1. Setup: In a round-bottom flask equipped with a reflux condenser, combine p-aminobenzoic acid (1.0 eq), absolute ethanol (a large excess, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq). 2. Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC). 3. Workup: After the reaction is complete, cool the mixture to room temperature. Slowly neutralize the acid catalyst by adding a saturated solution of sodium bicarbonate until effervescence ceases. 4. Extraction: The product, ethyl p-aminobenzoate, will often precipitate as a white solid. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate. 5. Purification: Collect the crude product by filtration or by evaporating the organic solvent from the extracted layers. Recrystallize the crude solid from an ethanol/water mixture to obtain pure white crystals of benzocaine. 6. Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Future Perspectives and Conclusion

The aminobenzoic acid scaffold continues to be a highly productive starting point for the development of new therapeutic agents. C[2][15]urrent research is focused on creating hybrid molecules that combine the aminobenzoic acid core with other pharmacophores to achieve multi-target activity or enhanced potency. T[7][8]he synthesis of derivatives with improved pharmacokinetic profiles and reduced toxicity remains a key objective. A[16]s our understanding of disease pathways deepens, the rational design of novel aminobenzoic acid derivatives will undoubtedly lead to the discovery of next-generation drugs for a wide range of human diseases, from multidrug-resistant infections to cancer and neurodegenerative disorders.

References

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). MDPI. [Link]

-

What is the mechanism of Aminobenzoic acid?. (2024). Patsnap Synapse. [Link]

-

Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. (2006). PubMed. [Link]

-

Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. (2022). MDPI. [Link]

-

Investigation on biological activities of anthranilic acid sulfonamide analogs. (2012). PMC - NIH. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). PMC. [Link]

-

Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. (2012). Scholars Research Library. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PubMed. [Link]

-

P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). (1981). PubMed. [Link]

-

An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2022). Taylor & Francis Online. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). ResearchGate. [Link]

-

New Biological Properties of p-Aminobenzoic Acid. (2024). ResearchGate. [Link]

-

Hands-on synthetic approaches and biological activities of anthranilic acid derivatives: A mini-review. (2022). ResearchGate. [Link]

-

What is Aminobenzoic acid used for?. (2024). Patsnap Synapse. [Link]

-

Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. (2023). PMC - NIH. [Link]

-

Vitamin Para-Aminobenzoic Acid (PABA) Controls Generation of Nitr. (2018). Longdom Publishing. [Link]

-

Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2018). PubMed. [Link]

-

Discovering Antibiotic Activity of Anthranilic Acid Derivatives. (2019). ScholarWorks@GVSU. [Link]

-

Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. (2021). MDPI. [Link]

-

p-Aminobenzoic acid derivatives. Mode of action and structure-activity relations in a cell-free system (Escherichia coli). (1981). ACS Publications. [Link]

-

4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PMC - NIH. [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2023). MDPI. [Link]

-

Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. (2013). Chitkara University. [Link]

-

Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (2023). ACS Publications. [Link]

-

Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. (2022). ResearchGate. [Link]

-

Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. (2023). RSC Publishing. [Link]

-

Synthetic routes of p-aminobenzoic acid derivatives having... (2023). ResearchGate. [Link]

-

Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. (2021). ResearchGate. [Link]

Sources

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. [PDF] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 14. What is Aminobenzoic acid used for? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 4-(butylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(butylamino)benzoate is an aromatic amino ester that serves as a versatile building block in organic synthesis.[1][2] Its structure, which combines a benzoate core with a butylamino group, makes it a compound of interest in medicinal chemistry and materials science.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a particular focus on its relevance in drug discovery and development. Notably, it is recognized as an impurity of the local anesthetic Tetracaine, designated as Tetracaine Hydrochloride Impurity C.[4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | [1][4][6] |

| Molecular Weight | 207.27 g/mol | [1][4][6] |

| CAS Number | 71839-12-8 | [1][4][6] |

| Appearance | Pale Yellow to Pale Beige Solid | [7] |

| Melting Point | 104℃ | [7][8] |

| Boiling Point (Predicted) | 323.3±25.0 °C | [7][8] |

| Density (Predicted) | 1.055 g/cm³ | [7][8] |

| Solubility | Slightly soluble in Chloroform and Methanol | [7][8] |

Synthesis and Characterization

The synthesis of Methyl 4-(butylamino)benzoate can be achieved through several synthetic routes. A common approach involves the reductive amination of Methyl 4-aminobenzoate with butyraldehyde.[9]

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of Methyl 4-(butylamino)benzoate.

Materials:

-

Methyl 4-aminobenzoate

-

Butyraldehyde

-

Palladium on activated charcoal (10% wt)

-

Tetrahydrofuran (THF), dry

-

Methanol (MeOH)

-

Magnesium sulfate (anhydrous)

-

Celite

-

Petroleum ether 40-60

-

Ethyl acetate (EtOAc)

Procedure:

-

To a microwave reactor tube, add Methyl 4-aminobenzoate (2 mmol), butyraldehyde (1 mmol), and palladium on activated charcoal (0.1 mmol).[9]

-

Add dry THF (2 mL) to the mixture.[9]

-

The reaction mixture is stirred under microwave dielectric heating for 90 minutes at 170 °C.[9]

-

After cooling, the crude reaction mixture is filtered through a pad of celite and washed with MeOH.[9]

-

The collected solvent is dried over anhydrous MgSO₄ and then removed under vacuum.[9]

-

Purification by flash chromatography (petroleum ether 40-60/EtOAc 9:1) yields the final product.[9]

Characterization

The identity and purity of the synthesized Methyl 4-(butylamino)benzoate should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the molecule.

Caption: A flowchart illustrating the synthesis and subsequent characterization of Methyl 4-(butylamino)benzoate.

Applications in Drug Discovery and Development

Methyl 4-(butylamino)benzoate and its derivatives are of significant interest in the pharmaceutical industry.[2] The 4-aminobenzoate scaffold is a key structural motif in many local anesthetics.[3]

Role as a Synthetic Intermediate

The primary application of Methyl 4-(butylamino)benzoate is as a reactant in organic synthesis.[1] It serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, the ethyl analog, Ethyl 4-(butylamino)benzoate, is a known intermediate in the synthesis of anti-inflammatory agents and topical anesthetics.[2]

Investigational Uses

Research has explored the biological activities of benzoate compounds derived from structures like Methyl 4-(butylamino)benzoate. These investigations aim to develop new local anesthetics and other therapeutic agents.[3] The introduction of a methyl group can significantly modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a drug molecule, which is a key consideration in drug design.[10]

Caption: The central role of Methyl 4-(butylamino)benzoate in various stages of drug development.

Conclusion

Methyl 4-(butylamino)benzoate is a valuable chemical entity with well-defined physicochemical properties. Its utility as a synthetic intermediate, particularly in the context of medicinal chemistry, underscores its importance for researchers and professionals in drug development. Further exploration of its derivatives holds promise for the discovery of novel therapeutic agents.

References

-

PubChem. Benzoic acid, 4-(butylamino)-, methyl ester. [Link]

-

ChemBK. Methyl 4-(butylaMino)benzoate. [Link]

-

SpectraBase. Methyl 4-(butylamino)-3-nitro-benzoate. [Link]

-

Zhonding. Ethyl 4-(Butylamino)benzoate: Chemistry, Applications, and Significance. [Link]

-

PubChem. 4-(Butylamino)benzoic acid. [Link]

-

2017 ERP System. Synthesis of ethyl 4-(butylamino)benzoate. [Link]

-

PubChemLite. Methyl 4-(butylamino)benzoate (C12H17NO2). [Link]

-

Zou, H., Chen, G., & Zhou, S. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Advances, 9(12), 6535-6545. [Link]

-

Ark Pharma Scientific Limited. methyl 4-(butylamino)benzoate. [Link]

-

Yao Xue Xue Bao. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

Sources

- 1. Methyl 4-(Butylamino)benzoate | CymitQuimica [cymitquimica.com]

- 2. Ethyl 4-(Butylamino)benzoate: Chemistry, Applications, and Significance - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 3. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00476A [pubs.rsc.org]

- 4. Methyl 4-(Butylamino)benzoate | LGC Standards [lgcstandards.com]

- 5. Methyl 4-(Butylamino)benzoate | LGC Standards [lgcstandards.com]

- 6. Benzoic acid, 4-(butylamino)-, methyl ester | C12H17NO2 | CID 12045722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(Butylamino)-benzoic acid, methyl ester | 71839-12-8 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. 4-(Butylamino)-benzoic acid, methyl ester synthesis - chemicalbook [chemicalbook.com]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application